2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound notable for its potential biological activities. This compound features a triazole ring, which is known for its role in medicinal chemistry, particularly in the development of antifungal and anticancer agents. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound is synthesized through multi-step chemical reactions involving various precursors and reagents. It is primarily studied in the context of its synthesis and potential applications in drug development.
This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. It can be classified as an acetic acid derivative due to the presence of the acetic acid moiety in its structure.
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to characterize the synthesized compound.
The molecular formula for 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is .
Property | Value |
---|---|
Molecular Weight | 345.4 g/mol |
IUPAC Name | 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
InChI | InChI=1S/C16H15N3O4S/c20-15(21)11-24-16... |
InChI Key | GZNFTUKYWBPAQR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCC2=NN=C(N2CC3=CC=CO3)SCC(=O)O |
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific biological targets:
The compound is expected to have specific physical characteristics based on its molecular structure:
Key chemical properties include:
2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5